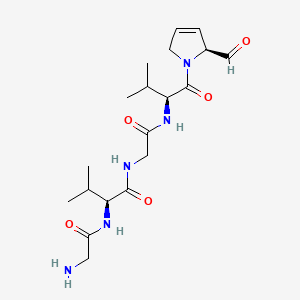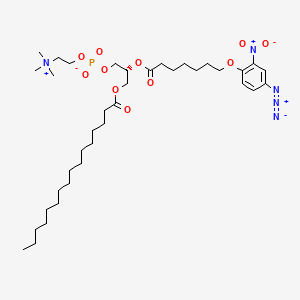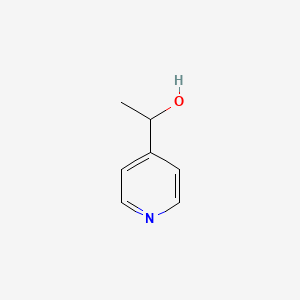
4-(1-Hydroxyethyl)pyridine
Overview
Description
“4-(1-Hydroxyethyl)pyridine” is a heterocyclic organic compound . It is also known as “4-1-hydroxyethyl pyridine”, “1-4-pyridyl ethanol”, “1-pyridin-4-yl-ethanol”, “1-pyridin-4-yl ethan-1-ol”, “1-4-pyridinyl ethanol”, “+/–1-4-pyridyl ethanol”, “r-4-1-hydroxyethyl pyridine”, “alpha-methylpyridine-4-methanol”, "4-pyridylethanol 1-pyridin-4-ylethanol" .
Synthesis Analysis
The synthesis of pyridine derivatives, including “4-(1-Hydroxyethyl)pyridine”, has been a significant area of research . Various methods have been developed, including reactions based on pyridine rings, cyclization, and cycloaddition . For instance, one method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of palladium catalysts under microwave irradiation .
Molecular Structure Analysis
The molecular formula of “4-(1-Hydroxyethyl)pyridine” is C7H9NO . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Pyridine derivatives, including “4-(1-Hydroxyethyl)pyridine”, have been studied for their redox reaction mechanisms . For example, one study highlighted the research of reduction-oxidation mechanisms of hydrogenated pyridine derivatives .
Physical And Chemical Properties Analysis
“4-(1-Hydroxyethyl)pyridine” appears as a white to light red to green powder or crystal . The compound has a melting point range of 66.0 to 70.0 °C .
Scientific Research Applications
Pharmaceutical Synthesis
4-(1-Hydroxyethyl)pyridine: is a versatile intermediate in pharmaceutical chemistry. It is used in the synthesis of various piperidine derivatives, which are key components in more than twenty classes of pharmaceuticals . These compounds are integral in the development of drugs due to their structural significance and biological activity.
Application Summary:
Methods of Application:
- Catalytic Hydrogenation : Employed in methods combining dehydroxylation and pyridine reduction to produce piperidine derivatives .
Results or Outcomes:
Agricultural Research
In the field of agriculture, 4-(1-Hydroxyethyl)pyridine is part of the research for developing new agrochemicals.
Results or Outcomes:
Safety and Hazards
Future Directions
Piperidines, a class of compounds that includes “4-(1-Hydroxyethyl)pyridine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthetic methods and exploring the biological applications of these compounds .
properties
IUPAC Name |
1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946057 | |
| Record name | 1-(Pyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxyethyl)pyridine | |
CAS RN |
23389-75-5 | |
| Record name | α-Methyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23389-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpyridine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-(1-Hydroxyethyl)pyridine synthesized according to the research?
A1: The research abstract [] describes the synthesis of 4-(1-Hydroxyethyl)pyridine as a byproduct during the reaction of 4-ethylpyridine 1-oxide with acetic anhydride. The main product of this reaction is 4-ethyl-3-hydroxypyridine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


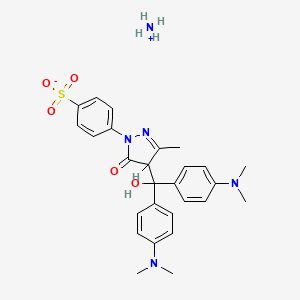
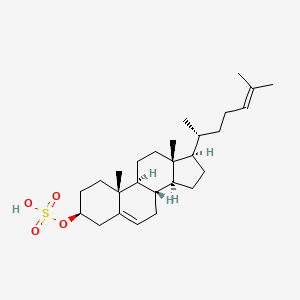

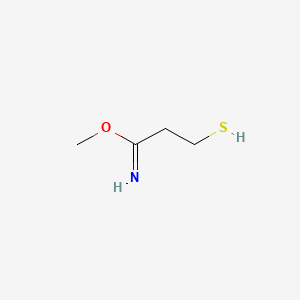
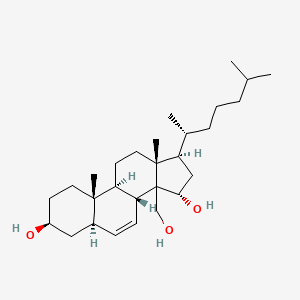
![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)
